4-[5-(5-bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
4-[5-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a unique combination of furan, oxadiazole, and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(5-bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:
Formation of the Bromofuran Intermediate: The initial step involves the bromination of furan to obtain 5-bromofuran.
Oxadiazole Ring Formation: The bromofuran intermediate is then reacted with appropriate reagents to form the 1,2,4-oxadiazole ring. This step often involves the use of nitrile oxides and amidoximes under specific conditions.
Pyridine Ring Integration: The final step involves coupling the oxadiazole intermediate with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.
Reduction: Reduction reactions can target the oxadiazole ring, converting it into corresponding amines.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents
Major Products:
Oxidation: Furan-2,3-diones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-[5-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is investigated for its potential use in organic electronics and as a building block for functional materials.
Mechanism of Action
The mechanism of action of 4-[5-(5-bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways
Comparison with Similar Compounds
- 4-(5-Bromofuran-2-yl)pyrimidine
- 2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine
- 4-[5-(3,5-Difluorophenyl)furan-2-yl]-2,3,7-triazaspiro[4.5]dec-3-en-1-one
Comparison:
- Structural Differences: While these compounds share the furan ring, they differ in the additional heterocyclic rings and substituents, leading to variations in their chemical properties and biological activities .
- Unique Features: 4-[5-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties, enhancing its potential as a versatile scaffold in drug design .
Properties
IUPAC Name |
5-(5-bromofuran-2-yl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN3O2/c12-9-2-1-8(16-9)11-14-10(15-17-11)7-3-5-13-6-4-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDUKXVPUCPRSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=N2)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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